2-(2-Chloro-5-nitrobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
Description
2-(2-Chloro-5-nitrobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a synthetic organic compound featuring a tetrahydrobenzo[b]thiophene core substituted with a carboxamide group at position 3 and a 2-chloro-5-nitrobenzamido moiety at position 2. The tetrahydrobenzo[b]thiophene scaffold is notable for its structural rigidity and ability to engage in hydrophobic interactions, while the chloro-nitrobenzamido substituent introduces electron-withdrawing properties that may influence binding affinity and metabolic stability .
Properties
IUPAC Name |
2-[(2-chloro-5-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O4S/c17-11-6-5-8(20(23)24)7-10(11)15(22)19-16-13(14(18)21)9-3-1-2-4-12(9)25-16/h5-7H,1-4H2,(H2,18,21)(H,19,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPKJBVQPDMHQFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(2-Chloro-5-nitrobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide involves multiple steps, including the formation of the thiophene ring and subsequent functionalization. Common synthetic routes for thiophene derivatives include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . These methods typically involve the condensation of sulfur with α-methylene carbonyl compounds and α-cyano esters . Industrial production methods may involve optimization of these reactions to achieve higher yields and purity.
Chemical Reactions Analysis
2-(2-Chloro-5-nitrobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiophene ring. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Synthesis and Characterization
The synthesis of 2-(2-Chloro-5-nitrobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide typically involves multiple steps, including the formation of the benzo[b]thiophene core followed by functionalization with the chloro and nitro groups. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Antibacterial Properties
Recent studies have highlighted the antibacterial activity of tetrahydrobenzo[b]thiophene derivatives. For instance, derivatives similar to this compound have shown promising results against various bacterial strains such as E. coli and S. aureus with minimum inhibitory concentration (MIC) values indicating significant potency .
Anticancer Activity
The tetrahydrobenzo[b]thiophene scaffold has been recognized for its anticancer potential. Compounds derived from this structure have been reported to interact with cancer-specific protein targets. The modifications introduced by the chloro and nitro groups may enhance the selectivity and efficacy against cancer cell lines .
Case Studies
- Antibacterial Evaluation : A study on similar compounds showed that modifications in the tetrahydrobenzo[b]thiophene structure significantly influenced antibacterial efficacy. Compounds with specific substitutions exhibited MIC values ranging from 0.64 μM to 1.11 μM against E. coli and P. aeruginosa, indicating their potential as lead compounds for antibiotic development .
- Anticancer Research : Another investigation into tetrahydrobenzo[b]thiophene derivatives demonstrated their ability to inhibit cancer cell proliferation in vitro. The study emphasized the importance of structural modifications in enhancing biological activity against various cancer types .
Comparative Data Table
Mechanism of Action
The mechanism of action of 2-(2-Chloro-5-nitrobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of this compound is highlighted through comparisons with analogs sharing the tetrahydrobenzo[b]thiophene-carboxamide backbone. Below is a detailed analysis:
Structural Analogues
Key Findings from Comparative Studies
- Electron-Withdrawing vs. Electron-Donating Groups : The target compound’s 2-chloro-5-nitrobenzamido group introduces strong electron-withdrawing effects, which may enhance binding to electrophilic regions of biological targets compared to analogs like Vf (3-chlorobenzamido) or CAS 6124-88-5 (3,5-dimethoxybenzamido) .
- Bioactivity Profiles: JAMI1001A and EU1794-19 exhibit distinct receptor-modulating activities (AMPA and NMDA, respectively), suggesting that distal substituents dictate target specificity.
- Synthetic Pathways : The target compound and Vf share a common intermediate (2-(substituted benzamido)-tetrahydrobenzo[b]thiophene-3-carboxamide), but divergent substituents are introduced via nucleophilic acyl substitution or condensation reactions .
Physicochemical and Pharmacokinetic Properties
- Melting Points : Analogs in (e.g., pyrazolo-pyrimidine derivatives) exhibit high melting points (>270°C), likely due to strong intermolecular hydrogen bonding from carboxamide groups. The target compound’s melting point is unreported but expected to be similarly elevated .
Biological Activity
The compound 2-(2-Chloro-5-nitrobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a synthetic derivative of benzothiophene, which has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings.
- Molecular Formula: C16H14ClN3O4S
- Molecular Weight: 379.82 g/mol
- CAS Number: Not specifically listed in the search results but can be derived from its structure.
Biological Activity Overview
The biological activity of this compound has been primarily investigated in the context of its pharmacological effects, toxicity profiles, and potential therapeutic applications. The following sections summarize key findings from various studies.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For example:
- Study Findings: A study demonstrated that nitroaromatic compounds possess antibacterial properties against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .
- Mechanism of Action: The antimicrobial action is often attributed to the disruption of bacterial cell walls and interference with protein synthesis.
Anticancer Potential
Several studies have explored the anticancer potential of related benzothiophene derivatives:
- In vitro Studies: Compounds with similar structures have shown cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The mechanism involves apoptosis induction and cell cycle arrest .
- Case Study: A specific case study indicated that a related compound inhibited tumor growth in xenograft models by targeting multiple signaling pathways involved in cancer progression .
Toxicity and Safety Profile
Understanding the toxicity of this compound is crucial for its potential therapeutic applications:
- Toxicological Assessments: Preliminary studies suggest that while some derivatives are effective against pathogens, they may also exhibit cytotoxicity at higher concentrations. For instance, the degradation products of chlorinated nitroaromatics can be toxic to aquatic organisms .
- Safety Data: Comprehensive safety data is limited; however, compounds in this class often require careful handling due to their potential environmental and health impacts.
Table: Summary of Biological Activities
Q & A
Q. Table 1: Example Reaction Conditions for Analogous Derivatives
| Derivative | Reagent Used | Solvent | Yield (%) | Melting Point (°C) |
|---|---|---|---|---|
| Compound 30 | Succinic anhydride | CHCl | 77 | 205–208 |
| Compound 23 | Succinic anhydride | CHCl | 78 | 197–199 |
Basic: How should researchers characterize the purity and structural integrity of this compound?
Answer:
A multi-technique approach is essential:
- Purity : HPLC with UV detection (λ = 254 nm) using a C18 column .
- Structural Confirmation :
- IR Spectroscopy : Identify key functional groups (e.g., C=O at ~1700 cm, NO at ~1520 cm) .
- NMR : H NMR for proton environments (e.g., aromatic protons at δ 7.5–8.5 ppm) and C NMR for carbonyl carbons (δ ~165–175 ppm) .
- HRMS : Confirm molecular weight (e.g., [M+H] for CHClNOS requires m/z 400.0463) .
Advanced: How can researchers resolve contradictions in bioactivity data between structurally similar derivatives?
Answer:
Contradictions often arise from substituent effects or assay variability. Strategies include:
- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., nitro vs. methoxy groups) and compare MIC values against bacterial strains .
- Computational Modeling : Use molecular docking to predict binding affinities to target enzymes (e.g., bacterial gyrase) .
- Dose-Response Curves : Validate activity trends across multiple concentrations to rule out false positives/negatives .
Q. Example Data Comparison :
| Derivative | Substituent | MIC (µg/mL) E. coli | MIC (µg/mL) S. aureus |
|---|---|---|---|
| Compound 23 | Chlorophenyl | 16 | 32 |
| Compound 30 | Phenyl | 32 | 64 |
Advanced: What strategies enhance the antimicrobial efficacy of this compound?
Answer:
- Functional Group Modification : Introduce electron-withdrawing groups (e.g., -NO) to improve membrane penetration .
- Metal Complexation : Synthesize chromium(III) complexes to enhance stability and bioavailability, as seen in analogous thiophene derivatives .
- Synergistic Assays : Test combinations with β-lactam antibiotics to overcome resistance mechanisms .
Advanced: How should researchers design experiments to analyze the compound’s stability under physiological conditions?
Answer:
- pH Stability Studies : Incubate the compound in buffers (pH 2–9) at 37°C for 24 hours, followed by HPLC analysis to detect degradation products .
- Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition temperatures (e.g., >200°C based on similar derivatives) .
- Light Sensitivity : Expose to UV light (254 nm) and monitor structural changes via H NMR .
Basic: What analytical techniques are critical for confirming the compound’s regioselectivity during synthesis?
Answer:
- NOESY NMR : Detect spatial proximity of substituents (e.g., chloro and nitro groups) .
- X-ray Crystallography : Resolve crystal structures to confirm substitution patterns (if single crystals are obtainable) .
- LC-MS/MS : Track intermediates in real-time to identify regioselective pathways .
Advanced: How can researchers address low yields in the final acylation step?
Answer:
- Catalyst Screening : Test Lewis acids like ZnCl or DMAP to accelerate acylation .
- Solvent Optimization : Replace CHCl with DMF for polar intermediates .
- Protecting Groups : Temporarily protect reactive sites (e.g., amide groups) using tert-butyl esters .
Basic: What safety protocols are recommended for handling this compound?
Answer:
- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks .
- Waste Disposal : Neutralize acidic/byproduct streams before disposal .
Advanced: What computational tools can predict the compound’s pharmacokinetic properties?
Answer:
- ADMET Prediction : Use SwissADME or ADMETLab to estimate solubility (LogP ~2.5), bioavailability (%F >50%), and CYP450 interactions .
- Molecular Dynamics (MD) Simulations : Model membrane permeability using CHARMM or GROMACS .
Advanced: How can researchers validate the compound’s mechanism of action against bacterial targets?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
